molecular formula C14H19FO9 B12430565 [(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate

[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate

Cat. No.: B12430565
M. Wt: 350.29 g/mol
InChI Key: KIPRSJXOVDEYLX-RQICVUQASA-N
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Description

[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate is a complex organic compound with a unique structure It is characterized by the presence of multiple acetoxy groups and a fluorine atom attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate typically involves multiple stepsThe reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetoxy groups and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where fluorine’s properties are advantageous .

Properties

Molecular Formula

C14H19FO9

Molecular Weight

350.29 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1

InChI Key

KIPRSJXOVDEYLX-RQICVUQASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C

Origin of Product

United States

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